2-(ISOXAZOL-4-YL)PROPAN-2-OL

Description

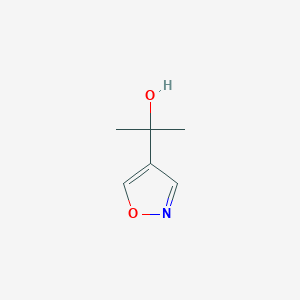

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2-(1,2-oxazol-4-yl)propan-2-ol |

InChI |

InChI=1S/C6H9NO2/c1-6(2,8)5-3-7-9-4-5/h3-4,8H,1-2H3 |

InChI Key |

IEQMCXYTPRUAGM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CON=C1)O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 Isoxazol 4 Yl Propan 2 Ol

Functional Group Interconversions on the Propan-2-ol Side Chain

The tertiary alcohol of the 2-(isoxazol-4-yl)propan-2-ol side chain is a key site for functional group interconversions, allowing for the modification of the molecule's properties and the introduction of new functionalities.

One of the fundamental transformations of the tertiary alcohol is its conversion into a better leaving group, which facilitates subsequent nucleophilic substitution reactions. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. This tosylate is an excellent leaving group and can be displaced by a wide range of nucleophiles.

The direct conversion of the tertiary alcohol to an alkyl halide is another important transformation. Reaction with hydrogen halides (e.g., HCl, HBr) can proceed via an Sₙ1 mechanism, involving the formation of a tertiary carbocation intermediate. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can also be used, although these are more commonly employed for primary and secondary alcohols.

The hydroxyl group can also be transformed into other functional groups. For example, under specific conditions, it may be possible to achieve dehydration to form an alkene (isopropenyl-isoxazole). Acid-catalyzed dehydration is a common method for this transformation in tertiary alcohols.

The following table outlines some potential functional group interconversions for the propan-2-ol side chain of this compound.

| Starting Functional Group | Reagents | Product Functional Group | Reaction Type |

| Tertiary Alcohol (-OH) | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (-OTs) | Esterification |

| Tertiary Alcohol (-OH) | Concentrated HCl or HBr | Alkyl Halide (-Cl, -Br) | Nucleophilic Substitution (Sₙ1) |

| Tertiary Alcohol (-OH) | H₂SO₄, Heat | Alkene | Dehydration (E1) |

Cascade and Domino Reactions Incorporating this compound

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. These reactions are highly efficient in terms of atom economy and step economy, enabling the rapid construction of complex molecular architectures.

While specific cascade or domino reactions starting directly from this compound are not extensively documented in the literature, the bifunctional nature of the molecule provides a conceptual basis for their design. A hypothetical cascade reaction could be initiated by a transformation on either the isoxazole (B147169) ring or the propan-2-ol side chain, which then triggers a subsequent reaction involving the other part of the molecule.

For instance, a metal-catalyzed cross-coupling reaction at the C5 position of the isoxazole ring could introduce a substituent that is capable of reacting intramolecularly with the hydroxyl group of the propan-2-ol side chain. This could potentially lead to the formation of a new heterocyclic ring system fused to the isoxazole.

Another possibility involves the initial conversion of the tertiary alcohol into a reactive intermediate. This intermediate could then participate in a reaction with a suitably functionalized isoxazole ring, leading to a complex molecular structure. The synthesis of various heterocyclic compounds, such as thiazoles, has been achieved through cascade methodologies, highlighting the potential for applying similar principles to isoxazole-containing molecules.

The development of cascade and domino reactions involving this compound represents a promising area for future research, with the potential to unlock novel and efficient pathways to complex molecular scaffolds.

Spectroscopic and Structural Characterization of 2 Isoxazol 4 Yl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical method that provides extensive information regarding the molecular framework, connectivity, and dynamic properties of a compound in solution.

One-dimensional ¹H and ¹³C NMR are the initial and most crucial experiments for the primary structural determination of an organic molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-(isoxazol-4-yl)propan-2-ol is predicted to display a set of distinct signals that correspond to the unique proton environments within the molecule.

Isoxazole (B147169) Ring Protons: The isoxazole moiety contains two aromatic protons, H-3 and H-5. Due to the anisotropic effects and the electronegativity of the neighboring nitrogen and oxygen atoms, these protons are expected to resonate in the downfield region of the spectrum, typically appearing as sharp singlets.

Propan-2-ol Protons: The propan-2-ol substituent gives rise to two distinct proton signals:

Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically and magnetically equivalent and would therefore appear as a single, sharp singlet in the upfield region of the spectrum.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is characteristically variable and dependent on factors such as solvent, concentration, and temperature. It would typically be observed as a broad singlet.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon backbone of the molecule. For this compound, the following signals are anticipated:

Isoxazole Ring Carbons: The three carbon atoms of the isoxazole ring (C-3, C-4, and C-5) are expected to resonate in the downfield region of the spectrum, consistent with their presence in an aromatic heterocyclic system. The chemical shift of the C-4 carbon will be directly influenced by the attached propan-2-ol group.

Propan-2-ol Carbons:

Quaternary Carbon (C(OH)): The carbon atom bonded to the hydroxyl group and the isoxazole ring is a quaternary carbon and will appear as a single resonance in the aliphatic region.

Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single, more shielded signal in the upfield region of the spectrum.

A summary of the expected ¹H and ¹³C NMR chemical shifts for this compound is presented in the interactive data table below.

| Atom | Expected ¹H Chemical Shift (ppm) | Multiplicity | Expected ¹³C Chemical Shift (ppm) |

| H-3 (Isoxazole) | ~8.7 | Singlet | - |

| H-5 (Isoxazole) | ~8.5 | Singlet | - |

| -OH (Propan-2-ol) | Variable | Broad Singlet | - |

| -CH₃ (Propan-2-ol) | ~1.6 | Singlet | ~28 |

| C-3 (Isoxazole) | - | - | ~155 |

| C-4 (Isoxazole) | - | - | ~110 |

| C-5 (Isoxazole) | - | - | ~150 |

| C(OH) (Propan-2-ol) | - | - | ~70 |

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of atoms, a variety of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify spin-spin coupling between protons. For derivatives of this compound that contain adjacent protons, COSY spectra would reveal cross-peaks that confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is fundamental for correlating protons with their directly attached carbon atoms. This technique is crucial for the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is a powerful tool for establishing the connectivity between different parts of the molecule. For this compound, HMBC correlations would be expected between the methyl protons of the propan-2-ol group and the C-4 carbon of the isoxazole ring, as well as the quaternary carbon of the propan-2-ol group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While this compound is a relatively rigid molecule, NOESY can be instrumental in elucidating the stereochemistry and preferred conformations of more complex derivatives.

¹⁵N NMR spectroscopy offers a direct probe of the nitrogen atom within the isoxazole ring. The chemical shift of the ¹⁵N nucleus is highly sensitive to the local electronic environment. The ¹⁵N NMR spectrum of this compound would provide a characteristic signal for the isoxazole nitrogen, which can be used for comparative studies with other isoxazole-containing compounds. nih.govnih.gov Advanced techniques like ¹H-¹⁵N HMBC can be employed to correlate the nitrogen atom with nearby protons, thereby confirming its position within the heterocyclic ring.

For derivatives of this compound that possess flexible substituents, dynamic NMR (DNMR) studies can be employed to investigate conformational exchange processes. By acquiring NMR spectra over a range of temperatures, it is possible to study phenomena such as restricted bond rotation. The coalescence of signals at specific temperatures can be analyzed to determine the energy barriers associated with these dynamic processes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of a compound, enabling the determination of its molecular weight and the elucidation of its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of a newly synthesized compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of a unique molecular formula. For this compound (C₆H₉NO₂), the experimentally determined exact mass would be compared with the theoretically calculated mass to verify the elemental composition. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, with expected fragments corresponding to the loss of a methyl group, water, or the entire propan-2-ol side chain.

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

Mass spectrometry is a fundamental tool for determining the molecular weight and fragmentation patterns of isoxazole derivatives. Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly valuable as they typically generate intact molecular ions, which is essential for unambiguous molecular weight determination.

Detailed Research Findings: In positive-ion mode ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺. This is a common characteristic for molecules containing basic nitrogen atoms, such as the one in the isoxazole ring. Studies on various isoxazole derivatives confirm the prevalence of [M+H]⁺ ions as the base peak or a significantly abundant ion in their ESI mass spectra. nih.govacs.org For instance, (E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one shows a prominent [M+H]⁺ ion at m/z 276.1268. nih.gov

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide detailed structural information by breaking the molecular ion into characteristic fragment ions. nih.govacs.org The fragmentation of the isoxazole ring itself is a complex process that can involve cleavage of the N-O bond, followed by rearrangements and losses of small neutral molecules like CO, HCN, and acetonitrile (B52724) (CH₃CN). nih.gov The propan-2-ol substituent would likely undergo fragmentation through the loss of a water molecule (H₂O) from the protonated molecular ion, a common pathway for alcohols, or the loss of a methyl radical (•CH₃).

The table below outlines the expected key ions in the mass spectrum of this compound.

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 142.08 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 124.07 | Loss of water from the tertiary alcohol |

| [M+H - CH₃]⁺ | 127.06 | Loss of a methyl group |

| Isoxazole ring fragments | Varies | Resulting from ring cleavage (e.g., loss of CO, HCN) |

This interactive table summarizes the predicted mass spectrometry data.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Detailed Research Findings: The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the isoxazole ring and the tertiary alcohol group. The most distinct feature for the alcohol is a broad O-H stretching band, typically found in the region of 3500–3200 cm⁻¹. docbrown.infodocbrown.info This broadening is a direct result of intermolecular hydrogen bonding. The spectrum will also show C-O stretching vibrations for the tertiary alcohol around 1200-1100 cm⁻¹.

The isoxazole ring contributes a series of characteristic bands. These include C=N stretching vibrations, typically observed in the 1650–1550 cm⁻¹ region. nih.gov C=C stretching and ring breathing modes of the heterocyclic system also appear in the fingerprint region (below 1500 cm⁻¹). researchgate.netresearchgate.net For example, studies on various (E)-4-benzylidene-3-propylisoxazol-5(4H)-one derivatives report C=N stretching bands around 1615-1629 cm⁻¹ and C=C (aromatic/alkene) bands between 1545 cm⁻¹ and 1594 cm⁻¹. nih.govacs.org The C-H stretching vibrations from the isopropyl and isoxazole C-H groups are expected in the 3100–2850 cm⁻¹ range.

The following table presents the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Tertiary Alcohol (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 (broad) |

| Alkyl (Isopropyl) | C-H Stretch | 2980 - 2960 |

| Isoxazole Ring | C-H Stretch | ~3100 |

| Isoxazole Ring | C=N Stretch | 1650 - 1550 |

| Isoxazole Ring | C=C Stretch / Ring Vibrations | 1500 - 1300 |

| Tertiary Alcohol (-C-O) | C-O Stretch | 1200 - 1100 |

This interactive table details the predicted infrared spectroscopy absorption data.

X-ray Crystallography for Solid-State Molecular Architecture

Elucidation of Molecular Geometry and Bond Parameters

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact geometry of the molecule. It would confirm the planarity of the isoxazole ring and provide precise measurements for all bond lengths and angles. nih.gov Based on studies of isoxazole and its derivatives, the bond distances within the ring are expected to be intermediate between single and double bonds, reflecting its aromatic character. researchgate.net For instance, crystallographic studies of isoxazole itself have determined the bond lengths to be approximately: O(1)–N(2) = 1.399 Å, N(2)–C(3) = 1.309 Å, C(3)–C(4) = 1.425 Å, C(4)–C(5) = 1.356 Å, and C(5)–O(1) = 1.344 Å. researchgate.net The geometry around the tertiary carbon atom of the propan-2-ol group would be tetrahedral.

| Parameter | Description | Expected Value |

| C-C (ring) | Carbon-carbon bond lengths within the isoxazole ring | ~1.36 - 1.43 Å |

| C-N (ring) | Carbon-nitrogen bond length within the isoxazole ring | ~1.31 Å |

| N-O (ring) | Nitrogen-oxygen bond length within the isoxazole ring | ~1.40 Å |

| C-O (ring) | Carbon-oxygen bond length within the isoxazole ring | ~1.34 Å |

| C-C-C (side chain) | Angle within the isopropyl group | ~109.5° |

| C-O-H (side chain) | Angle of the hydroxyl group | ~109° |

This interactive table presents typical molecular geometry parameters expected from X-ray crystallography.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

Beyond individual molecular structure, X-ray crystallography illuminates how molecules pack together in the crystal lattice. This analysis is crucial for understanding the supramolecular chemistry governed by non-covalent interactions. For this compound, the hydroxyl group is a key player, acting as both a hydrogen bond donor (from the H) and acceptor (at the O). It is highly probable that strong O-H···N or O-H···O hydrogen bonds would be the dominant interactions, linking adjacent molecules into chains, dimers, or more complex networks. The nitrogen atom of the isoxazole ring is a likely hydrogen bond acceptor. The formation of these supramolecular assemblies significantly influences the physical properties of the compound, such as its melting point and solubility. laskerfoundation.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is used to study compounds containing chromophores—groups of atoms that absorb light.

Detailed Research Findings: The primary chromophore in this compound is the isoxazole ring. The propan-2-ol substituent itself does not absorb significantly in the typical UV-Vis range (200-800 nm). sigmaaldrich.com The isoxazole ring, being a heteroaromatic system, undergoes π → π* electronic transitions. Research on various isoxazole derivatives shows that their maximum absorption wavelengths (λ_max) are influenced by the substituents attached to the ring. researchgate.netresearchgate.net For many substituted isoxazoles, these absorptions occur in the UV region. For example, a study of (E)-4-benzylidene-3-propylisoxazol-5(4H)-one derivatives recorded λ_max values ranging from 376 nm to 407 nm in methanol (B129727), with the variation depending on the specific substituents on the benzylidene ring. nih.gov For the unsubstituted this compound, the absorption is expected to be at a shorter wavelength in the UV spectrum, characteristic of the isolated isoxazole chromophore.

| Compound Type | Solvent | λ_max (nm) | Transition Type |

| Substituted Isoxazoles | Methanol | 370 - 410 | π → π |

| Oxazole Derivatives | Chloroform / Acetonitrile | 355 - 495 | π → π |

| This compound (Predicted) | Ethanol/Methanol | 200 - 250 | π → π* |

This interactive table provides examples of UV-Vis absorption data for related compounds and a prediction for the target molecule.

Computational and Theoretical Investigations of 2 Isoxazol 4 Yl Propan 2 Ol

Applications of 2 Isoxazol 4 Yl Propan 2 Ol As a Synthetic Building Block

Precursor for Advanced Heterocyclic Systems and Fused Ring Architectures

The isoxazole (B147169) ring is a well-established precursor for a variety of other heterocyclic structures, making 2-(isoxazol-4-yl)propan-2-ol a strategic starting point for generating molecular diversity. mdpi.comnih.gov The weak N-O bond within the isoxazole core is susceptible to cleavage under various conditions, initiating transformations into new ring systems. nih.gov This reactivity allows chemists to "unlock" the latent functionality within the isoxazole and rearrange it into more complex fused architectures. mdpi.comresearchgate.net

Several synthetic strategies leverage isoxazoles for constructing fused heterocyclic systems. mdpi.comresearchgate.net For instance, intramolecular cycloaddition reactions involving substituents on the isoxazole ring can lead to the formation of bicyclic and polycyclic products. mdpi.comresearchgate.net While direct examples using this compound are not extensively documented, the principles of isoxazole chemistry suggest its potential in such transformations. The tertiary alcohol group could be modified to include a reactive moiety, such as an alkyne or alkene, which could then participate in an intramolecular cycloaddition with the isoxazole ring, leading to novel fused systems. nih.gov

Furthermore, isoxazoles can be key intermediates in multi-step syntheses of complex targets. For example, they can be involved in palladium-catalyzed C-H arylation reactions to build more elaborate structures. mdpi.com The this compound molecule could be functionalized and then subjected to such catalytic processes to create fused systems relevant to pharmaceuticals and materials science. mdpi.comnih.gov

Scaffold for Complex Organic Synthesis and Derivatization

As a synthetic scaffold, this compound offers two primary sites for modification: the tertiary hydroxyl group and the isoxazole ring itself. This dual functionality allows for a wide range of derivatization reactions, enabling the construction of diverse molecular libraries. nih.govrsc.org Isoxazole derivatives are recognized as versatile building blocks, in part because the ring can be considered a stable precursor to functionalities like γ-amino alcohols or 1,3-dicarbonyl compounds upon ring opening. lifechemicals.com

The hydroxyl group can undergo standard transformations such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution. These reactions allow for the attachment of various other molecular fragments, extending the scaffold. A notable example, though involving a related isomer, is the synthesis of isoxazolyl steroids as potential anti-prostate cancer agents, where a (2-hydroxypropan-2-yl)isoxazole unit is attached to a steroid core, demonstrating the integration of this scaffold into a complex bioactive molecule.

The isoxazole ring can also be functionalized. Electrophilic substitution reactions can introduce new substituents, and modern cross-coupling techniques allow for the attachment of aryl or alkyl groups, further expanding the molecular complexity. nih.govorganic-chemistry.org

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents/Conditions | Potential Product |

| Esterification | Acyl chloride, Pyridine (B92270) | 1-(isoxazol-4-yl)-1-methylethyl ester |

| Etherification | NaH, Alkyl halide (e.g., CH3I) | 4-(2-methoxypropan-2-yl)isoxazole |

| Dehydration | Acid catalyst (e.g., H2SO4) | 4-(prop-1-en-2-yl)isoxazole |

| Ring Functionalization | Electrophile (e.g., NBS) | 4-(2-hydroxypropan-2-yl)-5-bromoisoxazole |

| Ring Opening/Reduction | H2, Pd/C | γ-amino alcohol derivative |

Role in the Construction of Chiral Ligands and Auxiliaries

While this compound is an achiral molecule, its structure can be incorporated into chiral frameworks for use in asymmetric synthesis. Isoxazole-containing compounds have been successfully employed as chiral ligands for transition metal-catalyzed reactions. elsevierpure.com For instance, novel bis(isoxazole) ligands with spiro chirality have been designed and applied in enantioselective palladium-catalyzed reactions. elsevierpure.com

To utilize this compound in a chiral context, it would first need to be resolved or derivatized with a chiral entity. This could be achieved by esterifying the tertiary alcohol with a chiral acid, creating a mixture of diastereomers that could potentially be separated. Once a single enantiomer is isolated, it could serve as a building block for more complex chiral ligands. The isoxazole nitrogen provides a coordination site for metals, a key feature for many catalytic ligands. nih.gov

Furthermore, the principles of asymmetric synthesis often involve the use of chiral auxiliaries—chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. While specific applications of this compound as a chiral auxiliary are not prominent in the literature, its functional handle (the hydroxyl group) provides a point of attachment for integration into such systems. The development of new chiral isoxazole derivatives continues to be an active area of research, with applications in asymmetric cycloaddition reactions and the synthesis of complex chiral products. rsc.orgrsc.orgnih.gov

Integration into Materials Science Architectures

The rigid, planar, and polar nature of the isoxazole ring makes it an attractive component for the design of advanced materials. arkat-usa.org

Liquid Crystalline Systems

The incorporation of five-membered heterocyclic rings like isoxazole into molecular structures is a known strategy for creating liquid crystals. arkat-usa.orgtandfonline.comresearchgate.net The isoxazole ring introduces a dipole moment and can influence the molecular geometry, which are critical factors for achieving mesomorphic behavior. arkat-usa.orgresearchgate.net The stability of liquid crystal phases can be affected by the polarity of the mesogenic group, and the isoxazole unit can enhance polar interactions between adjacent molecules. researchgate.net By attaching long alkyl chains to the this compound scaffold, typically after converting the hydroxyl group to an ether or ester linkage, it is conceivable to design new liquid crystalline materials. tandfonline.comtandfonline.com

Supramolecular Assemblies and Smart Materials

Supramolecular chemistry relies on non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding, to construct large, well-ordered assemblies from smaller molecular components. oup.comoup.com The isoxazole ring possesses a significant dipole moment, which can be exploited to direct the self-assembly of molecules into higher-order structures. oup.com Research has shown that head-to-tail dipole-dipole arrays of isoxazole rings can lead to the formation of supramolecular helical polymers. oup.comoup.com The this compound molecule, with its hydroxyl group capable of forming hydrogen bonds, is a prime candidate for designing building blocks for such assemblies. These ordered structures could find applications in smart materials, where the assembly and disassembly can be controlled by external stimuli like temperature or solvent properties. oup.com

Development of Functionalized Molecular Probes and Sensors

The isoxazole scaffold is recognized for its utility in the development of various functional molecules. lifechemicals.com Derivatives of isoxazole have been investigated for their potential in creating fluorescent sensors and other molecular probes. lifechemicals.com The inherent chemical properties of the isoxazole ring system, such as its electronic structure and potential for substitution, make it an attractive component in the design of molecules for specific sensing applications. nih.govrsc.org

Research into isoxazole-containing compounds has explored their application as fluorescent chemosensors, for example, in the detection of metal ions. researchgate.net The general strategy involves incorporating the isoxazole nucleus into a larger molecular framework that includes a fluorogenic reporting unit. researchgate.net The interaction of the target analyte with the isoxazole-based sensor can lead to a detectable change in fluorescence, such as quenching or enhancement. researchgate.net

While the broader class of functionalized isoxazoles has shown promise in the field of molecular sensing lifechemicals.com, a detailed search of available scientific literature did not yield specific research findings or data tables concerning the direct application of This compound as a synthetic building block for the development of functionalized molecular probes and sensors. Studies detailing the synthesis, photophysical properties, or sensing capabilities of molecular probes or sensors derived specifically from this compound are not presently available in the reviewed sources. Therefore, no detailed research findings or data tables for its specific application in this area can be provided.

Future Research Directions and Perspectives

Exploration of Novel and Highly Efficient Synthetic Routes

The development of efficient and versatile synthetic strategies is paramount for accessing 2-(isoxazol-4-yl)propan-2-ol and its derivatives. While classical methods for isoxazole (B147169) synthesis, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, are well-established, future research should focus on novel approaches that offer improved yield, regioselectivity, and substrate scope.

A primary route for investigation is the reaction of hydroxylamine (B1172632) with a suitably substituted β-alkoxy vinyl ketone or an acetylenic ketone. For instance, the synthesis of a structurally related compound, (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol, utilized the reaction of an acetylenic ketone with hydroxylamine. A plausible analogous route to this compound would involve 4-hydroxy-4-methylpent-1-yn-3-one as a key precursor.

Further research could explore one-pot, multicomponent reactions to construct the substituted isoxazole core. Microwave-assisted organic synthesis (MAOS) could also be employed to accelerate reaction times and improve yields, as has been demonstrated for other heterocyclic systems. Solid-phase synthesis methodologies, which have been successfully used to create libraries of isoxazole-containing diheterocyclic compounds, could be adapted for high-throughput synthesis of derivatives.

| Synthetic Strategy | Key Precursors | Potential Advantages | References |

| 1,3-Dipolar Cycloaddition | Nitrile oxide, 3-methylbut-1-yn-3-ol | High convergence, well-established mechanism | |

| Hydroxylamine Cyclization | Acetylenic ketone (e.g., 4-hydroxy-4-methylpent-1-yn-3-one) | Access to different substitution patterns | |

| Modified Baker-Venkataraman | o-Aroyloxyacetophenones | Novel route to bis-isoxazoles, adaptable for single core | |

| Solid-Phase Synthesis | Resin-bound alkyne, Nitrile oxide | Amenable to library synthesis and high-throughput screening |

Advanced Mechanistic Studies and Reaction Optimization

A deeper understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing reaction conditions. For the classical 1,3-dipolar cycloaddition route, future studies could employ kinetic analysis and computational modeling to elucidate the transition state structures and regiochemical outcomes. This knowledge can guide the selection of catalysts and reaction conditions to favor the desired 4-substituted isoxazole isomer over other potential products.

Optimization of reaction parameters such as solvent, temperature, and catalyst is a critical area for future work. For instance, the choice of base and solvent can significantly influence the rate and yield of nitrile oxide formation and subsequent cycloaddition. High-throughput experimentation (HTE) techniques could be systematically applied to rapidly screen a wide range of conditions and identify the optimal protocol for large-scale synthesis. The optimization of a reductive amination step was found to be critical in the synthesis of other C-4 isoxazole derivatives, highlighting the importance of fine-tuning each synthetic step.

Diversification of Chemical Transformations for Enhanced Utility

The this compound scaffold is ripe for chemical diversification. The tertiary alcohol group serves as a convenient handle for introducing a wide array of functional groups through esterification, etherification, or substitution reactions. Furthermore, the isoxazole ring itself can undergo various transformations.

Future research should focus on:

Functionalization of the Alcohol: Converting the hydroxyl group to esters, ethers, carbamates, or carbonates to modulate physicochemical properties like solubility and lipophilicity.

Ring Transformations: Investigating ring-opening reactions of the isoxazole core to yield versatile β-hydroxy nitrile intermediates, which can be elaborated into other complex molecules.

Substitution on the Isoxazole Ring: Developing methods for direct C-H functionalization at the C-3 and C-5 positions of the isoxazole ring to introduce further diversity. This would enable the creation of trisubstituted isoxazoles, which have shown promise as selective allosteric ligands for nuclear receptors.

Incorporation into Larger Scaffolds: Using the compound as a building block in the synthesis of more complex molecules, such as linking it to other heterocyclic systems like oxadiazoles (B1248032) or pyrazolines, or incorporating it into macrocycles.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

In silico methods are powerful tools for accelerating the discovery of novel molecules with desired properties. Future research should leverage computational chemistry to design and predict the characteristics of new derivatives of this compound.

Key computational approaches include:

Molecular Docking: Designing derivatives that can bind to specific biological targets, such as enzymes or receptors. This has been successfully applied to isoxazole derivatives targeting the retinoic-acid-receptor-related orphan receptor γt (RORγt) and the androgen receptor.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of the derivatives with their biological activity or physical properties.

Density Functional Theory (DFT) Calculations: Predicting electronic properties, reactivity, and spectroscopic signatures of novel derivatives. This can help in understanding the molecule's stability, reactivity, and potential for applications in materials science.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize the synthesis of derivatives with favorable drug-like profiles.

| Computational Method | Objective | Predicted Properties | References |

| Molecular Docking | Identify potential biological targets and binding modes | Binding affinity, interaction patterns | |

| QSAR | Correlate structure with activity/properties | Biological potency, solubility, etc. | |

| DFT Calculations | Understand electronic structure and reactivity | HOMO/LUMO energies, electrostatic potential, vibrational frequencies | |

| ADMET Prediction | Assess drug-likeness and potential toxicity | Pharmacokinetics, toxicity alerts |

Expanding Applications in Advanced Materials Science and Chemical Biology Tools

While isoxazoles are well-explored in medicinal chemistry, their potential in other fields remains relatively untapped. Future research should aim to expand the applications of this compound and its derivatives.

Advanced Materials Science: The isoxazole ring's aromaticity and heteroatom content make it an interesting component for organic electronic materials. Derivatives could be designed and synthesized for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The tertiary alcohol group could be used to attach the core structure to polymer backbones or surfaces.

Chemical Biology Tools: The compound could be functionalized to create chemical probes for studying biological systems. For example, by attaching a fluorescent tag or a biotin (B1667282) handle, derivatives could be used to identify and visualize biological targets in vitro and in cellulo. Given that isoxazole derivatives have been identified as potent inhibitors of enzymes and modulators of receptors, these probes could be invaluable for understanding complex biological pathways. For instance, certain isoxazole compounds have been shown to inhibit IL-17a expression in EL4 cells, demonstrating their potential as tools to probe immune responses.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation in synthesis, medicine, and materials science.

Q & A

Basic: What are the recommended synthetic routes for 2-(Isoxazol-4-yl)propan-2-ol, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling isoxazole derivatives with propan-2-ol precursors. Key steps include:

- Regioselective functionalization : Use protecting groups (e.g., tert-butyldimethylsilyl) to direct reactivity at the isoxazole C4 position, as seen in analogous propan-2-ol syntheses .

- Catalytic optimization : Employ palladium or copper catalysts for cross-coupling reactions, adjusting solvent polarity (e.g., DMF vs. THF) to enhance yield .

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization for purity .

Advanced: How can researchers resolve discrepancies in NMR data when characterizing this compound derivatives?

Conflicting NMR signals (e.g., proton splitting patterns or carbon shifts) often arise from tautomerism or steric effects. Methodological approaches include:

- Variable-temperature NMR : Identify dynamic equilibria by analyzing spectra at 25°C vs. −40°C .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon interactions .

- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to confirm assignments .

Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

- HPLC-MS : Use reversed-phase C18 columns with UV detection (λ = 210–260 nm) and electrospray ionization (ESI) to verify molecular weight and purity .

- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and isoxazole ring (1600–1650 cm⁻¹) functional groups .

- Elemental analysis : Validate stoichiometry by comparing experimental vs. theoretical C, H, N, and O percentages .

Advanced: What strategies are effective in analyzing conflicting bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies may stem from pharmacokinetic factors (e.g., metabolism) or assay conditions. Mitigation strategies include:

- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma or tissue homogenates .

- Dose-response calibration : Compare in vitro IC₅₀ values with in vivo efficacy doses, adjusting for bioavailability .

- Orthogonal assays : Validate results using multiple models (e.g., cell-free enzyme inhibition + cell-based assays) .

Basic: How to design experiments to assess the compound's stability under various conditions?

- Thermal stability : Perform accelerated degradation studies at 40–80°C in buffers (pH 1–10) and analyze via HPLC .

- Photostability : Expose samples to UV-Vis light (300–800 nm) and monitor degradation products .

- Humidity testing : Store compounds at 75% relative humidity and track hygroscopicity or hydrolysis .

Advanced: How to evaluate the compound's potential as a kinase inhibitor using computational and experimental approaches?

- Molecular docking : Screen against kinase crystal structures (e.g., PDB entries) using AutoDock Vina to predict binding affinities .

- Kinase profiling panels : Test inhibition across 50–100 kinases at 1 µM to identify selectivity (e.g., Eurofins KinaseProfiler) .

- Structure-activity relationship (SAR) : Modify substituents on the isoxazole ring and correlate changes with IC₅₀ values .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced: How can researchers address low reproducibility in biological assays involving this compound?

- Batch-to-batch consistency : Characterize each synthesis batch via NMR and HPLC to ensure uniformity .

- Assay standardization : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability .

- Collaborative validation : Share samples with independent labs to confirm activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.